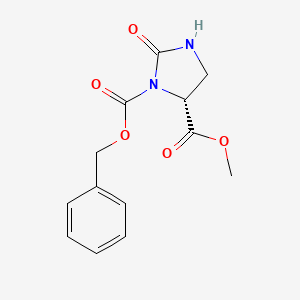

Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate

Description

Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate is a chiral heterocyclic compound featuring a 2-oxoimidazolidine core. Its structure includes a carbobenzyloxy (Cbz) protecting group at position 3 and a methyl ester moiety at position 4, with an (R)-configuration at the stereogenic center (C4). This compound is primarily utilized in organic synthesis as a chiral building block, particularly in the development of pharmaceuticals and bioactive molecules. The Cbz group serves to protect amines during synthetic steps, while the methyl ester enhances solubility and facilitates further functionalization. Its stereochemical integrity and reactivity make it valuable in asymmetric synthesis and peptide mimetics .

Properties

Molecular Formula |

C13H14N2O5 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

1-O-benzyl 5-O-methyl (5R)-2-oxoimidazolidine-1,5-dicarboxylate |

InChI |

InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)/t10-/m1/s1 |

InChI Key |

YJKSBDJDSGYUKP-SNVBAGLBSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from Amino Acid Derivatives and Phosgene

A robust method involves starting from chiral amino acid derivatives, such as (R)-2-amino-3-methylamino propionic acid or related compounds, followed by cyclization with phosgene or phosgene equivalents to form the imidazolidine ring.

-

- The amino acid derivative is dissolved in aqueous solution, cooled, and treated with sodium bicarbonate.

- 20% (w/w) phosgene in toluene is added dropwise under controlled temperature.

- The reaction is allowed to proceed at room temperature for approximately 22 hours.

- The aqueous phase is purified by ion-exchange chromatography (Dowex resin) and lyophilized.

- Recrystallization from hot acetonitrile yields the pure this compound as colorless needles with melting point ~183–185 °C.

Protection of the Nitrogen with Cbz Group

The Cbz (benzyloxycarbonyl) protecting group is introduced typically via reaction with benzyl chloroformate or benzyl alcohol derivatives in the presence of a base.

-

- The imidazolidinone intermediate is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Sodium hydride (NaH) is added to deprotonate the nitrogen.

- Benzyl alcohol or benzyl chloroformate is added dropwise at 0 °C.

- The mixture is allowed to warm to room temperature and stirred for 1 hour.

- The reaction is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.

- Purification by flash column chromatography yields the Cbz-protected imidazolidine derivative.

-

- The reaction requires careful control of temperature to maintain stereochemical integrity.

- Flash chromatography is essential to separate unreacted starting materials and side products.

Esterification to Methyl Carboxylate

Esterification to form the methyl carboxylate can be achieved by standard esterification methods such as Fischer esterification or by using methylating agents.

Representative Reaction Conditions and Data

Advanced Synthetic Notes and Variations

- Avoidance of gaseous hydrogen under pressure during deprotection steps is reported to improve safety and yield.

- Use of magnesium shavings and methanol for reduction steps in related imidazolidine syntheses has been documented.

- Crystallization techniques using solvent layering (e.g., dichloromethane and hexane) facilitate obtaining high-quality crystals for X-ray analysis.

- Microwave-assisted hydrolysis and resin-based purification methods offer alternative approaches for intermediate processing.

Summary of Research Results

- The preparation of this compound is well-established with yields around 70–90% depending on the step and purification method.

- Structural confirmation by X-ray crystallography validates the stereochemical outcome and purity of the compound.

- The use of phosgene or phosgene equivalents remains a cornerstone in ring closure to form the 2-oxoimidazolidine core.

- Protection with the Cbz group is efficiently achieved under mild conditions with good selectivity.

- Esterification is commonly integrated into the synthetic route by starting from methyl ester precursors or by post-synthetic modification.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-3-Cbz-2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate

Structural Differences : Unlike the imidazolidine ring (two nitrogen atoms) in the target compound, this analog contains a 1,3-oxazolidine ring (one oxygen and one nitrogen atom). The absence of a second nitrogen reduces basicity and alters hydrogen-bonding capabilities.

Molecular Properties :

- Molecular formula: C₅H₇NO₄

- Molecular weight: 145.11 g/mol

- Functional groups: Methyl ester, 2-oxooxazolidine

- Stereochemistry: (4R) configuration .

Applications : Primarily employed as a chemical intermediate due to its compact structure and stereochemical purity. Its lower molecular weight compared to the target compound (145.11 vs. ~278 g/mol) makes it suitable for reactions requiring minimal steric hindrance.

Imazamethabenz-methyl Ester

Structural Differences: This pesticide derivative features an imidazolinone ring (unsaturated) instead of a saturated 2-oxoimidazolidine. The substituents include a methyl ester and isopropyl/methyl groups. Molecular Properties:

- Molecular formula: C₁₆H₁₈N₂O₃ (estimated)

- Functional groups: Methyl ester, imidazolinone .

Applications: Used as a herbicide, contrasting with the target compound’s role in pharmaceuticals. The imidazolinone ring enhances stability under environmental conditions, whereas the Cbz group in the target compound prioritizes synthetic versatility.

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid

Structural Differences : Contains two benzyl groups at positions 1 and 3 and dicarboxylic acid moieties at positions 4 and 5. The absence of a Cbz group and methyl ester reduces its lipophilicity.

Molecular Properties :

- Molecular formula: C₂₀H₁₈N₂O₅

- Molecular weight: 366.37 g/mol

- Functional groups: Benzyl, dicarboxylic acid .

Applications : Primarily a research chemical for studying imidazolidine reactivity. The dicarboxylic acid groups enable coordination chemistry applications, diverging from the target compound’s focus on protective-group strategies.

(4S)-N-[(1S,2R)-1-Benzyl-...-2-oxoimidazolidine-4-carboxamide

Structural Differences: A complex derivative with a carboxamide group at position 4 and additional benzyl/methoxybenzyl substituents. Molecular Properties:

Applications : Likely a protease inhibitor or receptor-targeting drug candidate. The carboxamide group enhances binding affinity to biological targets, whereas the target compound’s methyl ester prioritizes synthetic flexibility.

Comparative Data Table

Key Findings and Implications

Ring Structure Impact : The imidazolidine core in the target compound enhances nitrogen-mediated reactivity compared to oxazolidine analogs, making it preferable for peptide synthesis .

Substituent Effects : The Cbz group in the target compound offers reversible protection for amines, whereas benzyl or dicarboxylic acid groups in analogs serve divergent purposes (e.g., stability or coordination) .

Stereochemical Significance : The (R)-configuration at C4 ensures enantioselectivity in drug synthesis, a feature shared with (4R)-oxazolidine derivatives .

Biological Activity

Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an imidazolidine ring with a carbobenzyloxy (Cbz) protecting group and a carboxylate functional group. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various imidazolidine derivatives, including this compound. Research indicates that derivatives of imidazolidines can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Imidazolidine Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | TBD | TBD | E. coli, S. aureus |

| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |

| Compound 12 | 0.011 | TBD | P. aeruginosa |

The most active compounds in related studies demonstrated MIC values lower than traditional antibiotics like ampicillin, suggesting a promising alternative for treating resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Compounds with similar structures have been tested against various fungal strains, revealing good to excellent activity.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| This compound | TBD | A. fumigatus, T. viride |

| Compound 15 | 0.004–0.06 | T. viride |

The data indicates that certain derivatives outperform existing antifungal treatments, providing a potential pathway for new therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymatic pathways in microbial cells, disrupting cell wall synthesis and function. Docking studies suggest that the compound interacts effectively with bacterial ribosomes, thereby inhibiting protein synthesis .

Case Studies and Research Findings

Several case studies have documented the efficacy of imidazolidine derivatives in clinical settings:

-

Case Study on Antimicrobial Resistance :

A study conducted by Akinrinade et al. explored the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound maintained its antimicrobial efficacy over multiple passages, indicating low potential for developing resistance . -

Clinical Evaluation :

In another clinical evaluation, researchers assessed the pharmacokinetics and bioavailability of this compound in animal models, demonstrating promising results for oral administration and tissue penetration .

Q & A

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA or PCA) to identify critical parameters (e.g., temperature, catalyst loading). Design of experiments (DoE) with response surface methodology (RSM) optimizes conditions. Use control charts (e.g., Shewhart charts) to monitor reproducibility across batches .

Q. How does substitution on the imidazolidine ring influence metabolic stability in biological assays?

- Methodological Answer : Conduct comparative studies using analogues with modified substituents (e.g., methyl vs. trifluoromethyl). Assess metabolic stability via liver microsome assays (human/rat), quantifying parent compound depletion via LC-MS. Correlate results with logP and electronic parameters (Hammett constants) .

Tables for Key Data

Table 1 : Common Analytical Parameters for Structural Validation

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | δ 1.3–1.5 (CH), δ 4.5–5.2 (Cbz CH) | |

| X-ray Diffraction | C4–O bond length: 1.21 Å, Cbz dihedral angle: 85° | |

| HRMS | [M+H]: m/z 377.1521 (calculated) |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation Rate (%/month) | Primary Degradation Pathway |

|---|---|---|

| –20°C, inert gas | <1% | None detected |

| 25°C, ambient air | 15% | Hydrolysis of ester group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.